

## A Cross-Species Comparative Guide to Interleukin-31 Function and Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of Interleukin-31 (IL-31) function and its interaction with its receptor complex, focusing on human, mouse, and canine orthologs. IL-31, a key cytokine implicated in pruritus and inflammatory skin conditions such as atopic dermatitis, exhibits notable species-specific differences in its biological activity and receptor engagement. Understanding these variations is crucial for the translation of preclinical research to clinical applications in both human and veterinary medicine.

# Quantitative Comparison of IL-31 Receptor Binding and Signaling Potency

The following tables summarize the available quantitative data for IL-31 receptor binding affinities and signaling potency across human, canine, and mouse species. Gaps in the available literature are noted as "Data not available."

Table 1: IL-31 Receptor Binding Affinities (KD)



| Species      | Ligand        | Receptor<br>Subunit       | Binding<br>Affinity (KD)    | Citation |
|--------------|---------------|---------------------------|-----------------------------|----------|
| Human        | Human IL-31   | IL-31RA                   | 125.61 nM                   | _        |
| Human IL-31  | OSMRβ         | Data not<br>available     |                             | _        |
| Canine       | Canine IL-31  | IL-31RA                   | <br>Weaker than to<br>OSMRβ | [1]      |
| Canine IL-31 | Soluble OSMRβ | 3.59 x 10 <sup>-8</sup> M | [1]                         |          |
| Mouse        | Mouse IL-31   | IL-31RA                   | Data not<br>available       | _        |
| Mouse IL-31  | OSMRβ         | Data not<br>available     |                             | _        |

Note: While a specific KD value for canine IL-31 to IL-31RA is not provided in the searched literature, studies indicate a greater than tenfold higher affinity of canine IL-31 for OSMR $\beta$  compared to IL-31RA[1]. In contrast, human IL-31 is reported to bind with a stronger affinity to IL-31RA than to OSMR $\beta$ [1].

Table 2: IL-31 Signaling Potency (EC50) for STAT3 Phosphorylation

| Species | Cell Line                                     | EC50               | Citation |
|---------|-----------------------------------------------|--------------------|----------|
| Human   | Various                                       | Data not available |          |
| Canine  | DH82 (Canine<br>macrophage-like cell<br>line) | 53.2 ng/mL         | [2]      |
| Mouse   | Various                                       | Data not available |          |

Note: While specific EC50 values for human and mouse IL-31-induced STAT3 phosphorylation were not found in the provided search results, dose-dependent phosphorylation of STAT3 has been demonstrated in various human and mouse cell lines upon stimulation with their



respective IL-31 orthologs. For canine IL-31, a clear dose-dependent induction of STAT3 phosphorylation has been quantified[2].

## **IL-31 Signaling Pathway**

Interleukin-31 signals through a heterodimeric receptor complex composed of IL-31 receptor A (IL-31RA) and oncostatin M receptor beta (OSMRβ). The binding of IL-31 to this complex initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.



Click to download full resolution via product page

Caption: IL-31 signaling cascade initiated by receptor binding.

Upon ligand binding, JAK1 and JAK2, associated with the intracellular domains of IL-31RA and OSMRβ respectively, become activated and phosphorylate downstream STAT proteins, primarily STAT3 and to a lesser extent STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and pruritus.

## **Experimental Protocols**

Detailed methodologies are essential for the reproducible assessment of IL-31 function and receptor binding. Below are outlines of key experimental protocols.



# Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD), association (ka), and dissociation (kd) rates of IL-31 to its receptor subunits.

#### Methodology:

- Immobilization of Receptor:
  - Recombinant extracellular domains of IL-31RA or OSMRβ are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
  - The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  - The receptor protein is injected over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
  - Remaining active esters are deactivated with an injection of ethanolamine-HCl.
- Analyte Injection (IL-31):
  - A series of dilutions of recombinant IL-31 in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate.
  - Association is monitored in real-time by measuring the change in resonance units (RU).
- Dissociation:
  - Following the injection of IL-31, running buffer is flowed over the chip, and the dissociation of the IL-31 from the receptor is monitored.
- Regeneration:
  - The sensor surface is regenerated between different IL-31 concentrations using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte.



#### Data Analysis:

 The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the ka, kd, and KD values.

## **Cellular Functional Assay: STAT3 Phosphorylation**

Objective: To quantify the potency of IL-31 in inducing downstream signaling in a cellular context.

#### Methodology:

- Cell Culture and Stimulation:
  - A cell line endogenously or recombinantly expressing the IL-31 receptor complex (e.g., human keratinocytes, canine DH82 cells, or transfected Ba/F3 cells) is cultured to an appropriate confluency.
  - Cells are serum-starved for a defined period (e.g., 4-24 hours) to reduce basal signaling.
  - Cells are then stimulated with a range of concentrations of recombinant IL-31 for a short duration (e.g., 15-30 minutes) at 37°C.
- Cell Lysis:
  - Following stimulation, the cell culture medium is removed, and cells are lysed on ice with a lysis buffer containing protease and phosphatase inhibitors.
- Quantification of Phosphorylated STAT3:
  - The concentration of phosphorylated STAT3 (pSTAT3) and total STAT3 in the cell lysates is determined using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., Luminex).
  - Alternatively, Western blotting can be used for a semi-quantitative analysis.
- Data Analysis:



- The ratio of pSTAT3 to total STAT3 is calculated for each IL-31 concentration.
- The data is then plotted against the log of the IL-31 concentration, and a four-parameter logistic regression is used to determine the EC50 value.

### In Vivo Functional Assay: IL-31-Induced Pruritus Model

Objective: To assess the in vivo pruritic effects of IL-31 and to evaluate the efficacy of potential anti-pruritic therapeutics.

#### Methodology:

- Animal Models:
  - Mouse: Male BALB/c or C57BL/6 mice are commonly used.
  - Dog: Purpose-bred Beagle dogs are often utilized.
- Acclimation and Housing:
  - Animals are individually housed and acclimated to the observation chambers for a set period before the experiment.
- Administration of IL-31:
  - Recombinant species-specific IL-31 is administered via intradermal or subcutaneous injection at a defined site (e.g., the nape of the neck in mice, or the lateral thorax in dogs).
    A vehicle control (e.g., saline) is administered to a control group.
- Behavioral Observation:
  - Immediately following injection, the animals are video-recorded for a specified duration (e.g., 1-4 hours).
  - The videos are subsequently scored by trained observers blinded to the treatment groups for pruritic behaviors (e.g., scratching, licking, biting at the injection site). The duration and frequency of these behaviors are quantified.



- Evaluation of Antagonists:
  - To test a potential IL-31 antagonist, the compound is administered to a group of animals prior to the IL-31 challenge.
  - The reduction in pruritic behavior in the antagonist-treated group is compared to the vehicle-treated, IL-31 challenged group.

## **Experimental Workflow for a Novel IL-31 Antagonist**

The development and evaluation of a novel IL-31 antagonist typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Canine interleukin-31 binds directly to OSMRβ with higher binding affinity than to IL-31RA
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. zoetis.cl [zoetis.cl]
- To cite this document: BenchChem. [A Cross-Species Comparative Guide to Interleukin-31
   Function and Receptor Binding]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12379416#cross-species-comparison-of-il-31-function-and-receptor-binding]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





